molecular formula C15H13F4NO B3005504 N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide CAS No. 2411307-37-2

N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide

Cat. No.: B3005504
CAS No.: 2411307-37-2
M. Wt: 299.269
InChI Key: ZPYDCHJMVBXJCX-UHFFFAOYSA-N
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Description

N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a fluorinated phenyl ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Cyclopropyl Group: Cyclopropyl bromide is reacted with a suitable nucleophile to form the cyclopropyl intermediate.

    Introduction of the Fluorinated Phenyl Ring: The cyclopropyl intermediate is then coupled with 4-fluoro-3-(trifluoromethyl)benzaldehyde using a palladium-catalyzed cross-coupling reaction.

    Formation of the But-2-ynamide Moiety: The resulting product is then subjected to a Sonogashira coupling reaction with but-2-yn-1-amine under copper(I) iodide and palladium(II) acetate catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne moiety to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl ring and cyclopropyl group contribute to its binding affinity and specificity. The but-2-ynamide moiety may participate in covalent bonding or reversible interactions with the target, modulating its activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide: shares similarities with other fluorinated phenyl compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and binding properties. The presence of the cyclopropyl group, fluorinated phenyl ring, and but-2-ynamide moiety distinguishes it from other compounds and enhances its potential for diverse applications.

Properties

IUPAC Name

N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO/c1-2-3-13(21)20-14(9-4-5-9)10-6-7-12(16)11(8-10)15(17,18)19/h6-9,14H,4-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYDCHJMVBXJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1CC1)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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